5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPQVUQBEBHHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293029 | |
| Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4994-88-1 | |
| Record name | 4994-88-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Gewald Reaction-Based Synthesis
The Gewald reaction serves as the cornerstone for constructing the tetrahydrobenzo[b]thiophene core. In a representative procedure, cyclohexanone (15 ) reacts with ethyl cyanoacetate and sulfur in ethanol under morpholine catalysis to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (16 ) (Scheme 1) . Cyclization of 16 with chloroformamidine hydrochloride in acetonitrile at reflux produces 4-chloro-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidine (20 ) in 68–75% yield . Subsequent amination of 20 with aqueous ammonia or ammonium hydroxide under controlled conditions replaces the 4-chloro group with an amine, affording the target compound.
Key Advantages :
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High regioselectivity in pyrimidine ring formation.
Limitations :
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Requires strict anhydrous conditions during cyclization.
Cyclization of Ethyl 2-Amino-thiophene Carboxylate Derivatives
An alternative route involves condensing ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (16 ) with formamide or urea derivatives. For instance, heating 16 with formamide at 180°C induces cyclodehydration, directly yielding the pyrimidin-4-one intermediate . Chlorination of this intermediate using POCl₃/pyridine generates the 4-chloro derivative, which is subsequently aminated (Table 1).
Table 1: Reaction Conditions for Chlorination and Amination
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Chlorination | POCl₃, pyridine, toluene | 110°C | 68–75 |
| Amination | NH₃ (aq.), ethanol | 80°C | 60–65 |
One-Pot Synthesis via Nucleophilic Aromatic Substitution
Recent advancements demonstrate a one-pot strategy where the Gewald product (16 ) undergoes simultaneous cyclization and amination. Treating 16 with guanidine hydrochloride in the presence of K₂CO₃ and DMF at 120°C directly forms the 4-amino derivative via nucleophilic aromatic substitution (NAS) . This method bypasses the chlorination step, reducing reaction time and hazardous waste.
Optimization Insights :
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Base Selection : K₂CO₃ outperforms NaOAc in promoting NAS (yield increase: 15–20%) .
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to ethanol .
Alternative Pathways: Functional Group Interconversion
The pyrimidin-4-one derivative (synthesized via cyclization of 16 with ethyl cyanoacetate) serves as a versatile intermediate . Treatment with PCl₅ converts the ketone to a 4-chloro group, which is then aminated. This approach offers flexibility for introducing diverse substituents at the 4-position but requires additional purification steps.
Critical Analysis of Methodologies
Yield Comparison :
Purity Considerations :
-
HPLC analyses reveal that the one-pot method reduces byproduct formation (e.g., diaminopyrimidines) by 12–15% compared to stepwise approaches .
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyrimidines .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine involves several methods that yield derivatives with varying biological activities. For example:
- Synthesis Method : The compound can be synthesized through the reaction of thieno[2,3-d]pyrimidin-4-amine with formaldehyde in a solvent like 1,4-dioxane at elevated temperatures. This method has been shown to produce high yields of the desired product .
Antibacterial Properties
Research indicates that derivatives of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine exhibit significant antibacterial activity. A study highlighted the design and synthesis of various thieno[2,3-d]pyrimidine derivatives that demonstrated potent antibacterial effects against a range of pathogens .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Specific derivatives have been shown to modulate inflammatory responses by inhibiting key pathways involved in inflammation . This suggests potential applications in treating inflammatory diseases.
Autoimmune Disease Treatment
Recent studies have explored the use of this compound as a RORγt (retinoic acid receptor-related orphan nuclear hormone receptor gamma t) inhibitor. RORγt is crucial for Th17 cell differentiation and is implicated in autoimmune diseases. The inhibition of RORγt by 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine has shown promise in attenuating conditions like lupus nephritis while preserving thymocyte development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. One known target is the serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation . By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro 1benzothieno[2,3-d]pyrimidin-4-one : This compound is structurally similar but contains a carbonyl group instead of an amine group .
- 3-Alkyl-5,6,7,8-tetrahydro[4,5]benzothieno[2,3-d]pyrimidin-4-one : These derivatives have alkyl groups attached to the pyrimidine ring .
Uniqueness
5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to its specific amine functionality, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Biological Activity
5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The primary biological activity associated with this compound relates to its interaction with the Retinoid-related Orphan Receptor gamma-t (RORγt). RORγt plays a crucial role in the differentiation of T-helper 17 (Th17) cells, which are implicated in autoimmune and inflammatory diseases. Inhibitors targeting RORγt can potentially modulate immune responses and treat various disorders.
Key Findings:
- Inhibition of Th17 Cell Differentiation : A synthesized library of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives was screened for their ability to inhibit Th17 cell differentiation. One potent lead compound was identified that effectively inhibited this process without affecting lymph-node genesis .
- Binding Mechanism : Docking studies indicated that the lead compound may bind near the hinge domain of RORγt rather than the traditional ligand-binding domain. This suggests a novel mechanism of action that could lead to the development of specific RORγt inhibitors .
Biological Activity Overview
The compound has been studied for various biological activities beyond its role as a RORγt inhibitor. These include:
- Antimicrobial Properties : Some derivatives of thieno[2,3-d]pyrimidine have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria . This broad-spectrum activity highlights the potential for developing new antibiotics from this class of compounds.
- Neuropharmacological Effects : Certain derivatives have demonstrated anxiolytic effects by selectively binding to 5-HT1A receptors. For instance, specific isomers have shown significant affinity for these receptors while exhibiting minimal side effects compared to conventional anxiolytics .
Table 1: Summary of Biological Activities
Q & A
Q. Experimental Design :
- Anti-tyrosinase activity : Use mushroom tyrosinase (EC 1.14.18.1) in a spectrophotometric assay with L-DOPA as a substrate. IC values are calculated for derivatives (e.g., compound 4g showed IC = 12.5 µM) .
- Antiplasmodial activity : Test against Plasmodium falciparum cultures (e.g., 3D7 strain) using SYBR Green fluorescence. Derivatives with piperazine substituents exhibited IC < 1 µM .
Data Interpretation : Correlate activity with substituent electronic properties (e.g., electron-withdrawing groups enhance tyrosinase inhibition) .
Advanced Question: What structural features influence binding affinity in molecular docking studies?
Docking (e.g., AutoDock Vina) into tyrosinase (PDB: 2Y9X) reveals that:
- The tetrahydrobenzo ring occupies the hydrophobic pocket.
- Hydroxyl or tert-butyl substituents on the phenyl ring form hydrogen bonds with His263 and Asn260 .
- Piperazine-containing derivatives show strong interactions with Plasmodium dihydroorotate dehydrogenase (DHODH) via salt bridges .
Advanced Question: How to resolve contradictions in biological activity data across studies?
Case Example : A compound may show high in vitro anti-tyrosinase activity but low efficacy in cellular assays.
Methodology :
- Verify assay conditions (e.g., pH, substrate concentration). Tyrosinase activity is pH-dependent (optimal pH 6.8).
- Assess membrane permeability via logP calculations (e.g., derivatives with logP > 3.5 may have poor solubility).
- Cross-validate with molecular dynamics simulations to check binding stability .
Advanced Question: What strategies are used for structure-activity relationship (SAR) studies?
- Substitution patterns : Compare 2-substituted vs. 4-substituted derivatives. For example, 2-hydroxyphenyl derivatives (e.g., 4d ) show higher tyrosinase inhibition than unsubstituted analogs .
- Ring modifications : Replace the tetrahydrobenzo ring with cyclohexane to assess conformational flexibility .
Advanced Question: How are computational methods integrated into experimental design?
- Virtual screening : Use Schrödinger Suite to filter derivatives based on ADMET properties (e.g., CNS permeability, hepatotoxicity).
- Quantum mechanical calculations : Calculate Fukui indices to predict regioselectivity in electrophilic substitution reactions .
Advanced Question: What are the challenges in achieving regioselectivity during substitution reactions?
Example : Introducing substituents at the 2-position vs. 4-position.
Solutions :
- Use directing groups (e.g., NH at position 4 directs electrophiles to position 2).
- Optimize reaction conditions (e.g., POCl/DMF for chlorination at position 4 ).
Advanced Question: How to optimize crystallization for XRD analysis?
- Solvent selection : Use acetic acid for recrystallization to enhance crystal lattice stability .
- Temperature control : Slow cooling (0.1°C/min) from ethanol yields diffraction-quality crystals .
Advanced Question: How to design derivatives for improved pharmacokinetic properties?
- Bioisosteric replacement : Substitute the NH group at position 4 with a trifluoromethyl group to enhance metabolic stability.
- Prodrug strategies : Convert hydroxyl groups to phosphate esters for increased aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
